molecular formula C12H18N2OS B1487084 6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098095-78-2

6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487084
CAS No.: 2098095-78-2
M. Wt: 238.35 g/mol
InChI Key: SYFFMJWJOAKCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C12H18N2OS and its molecular weight is 238.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

A study has demonstrated the potential of a derivative, DB-02, as a potent inhibitor of HIV-1 reverse transcriptase. DB-02 has shown very low cytotoxicity and potent anti-HIV-1 activity against various strains, including different subtypes and tropism strains. It exhibits improved sensitivity against common resistance mutations and has non-antagonistic effects with other antiretroviral drugs, suggesting its potential as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) with low cytotoxicity and improved activity (Zhang et al., 2013).

Antifungal Activity

Another area of research has involved the synthesis of novel derivatives with potential antifungal properties. For instance, a series of novel pyrido[4,3‐d]pyrimidin-4(3H)‐ones have been synthesized and displayed moderate antifungal activity, suggesting their potential use in antifungal therapies (Ren et al., 2014).

Synthetic Methodologies

Research has also focused on the development of synthetic methodologies for the compound and its derivatives. One study described a convenient synthesis approach for novel pyrimido(4,5-d)pyrimidine-2,5-dione derivatives under microwave-assisted conditions, highlighting the efficiency and yield improvement in the synthesis of such compounds (Dabiri et al., 2007).

Antimicrobial Applications

Compounds derived from "6-(cyclohexylmethyl)-2-(methylthio)pyrimidin-4(3H)-one" have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown promising antimicrobial effects, making them potential candidates for further exploration in the development of new antimicrobial agents (Abdel-rahman et al., 2002).

Properties

IUPAC Name

4-(cyclohexylmethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-16-12-13-10(8-11(15)14-12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFFMJWJOAKCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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